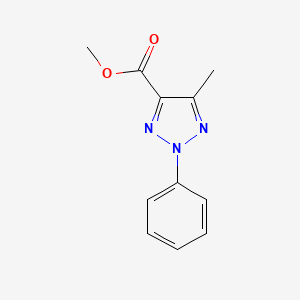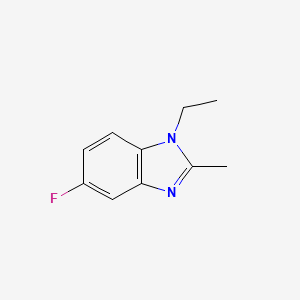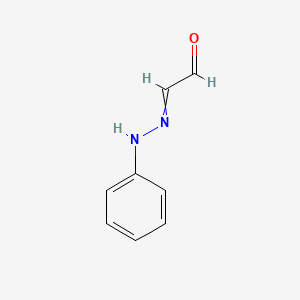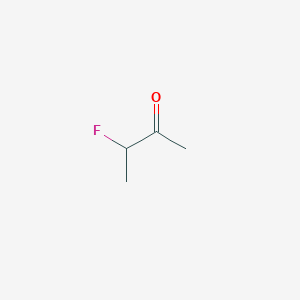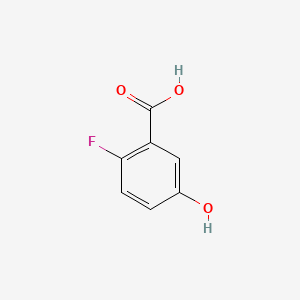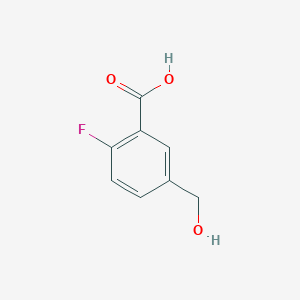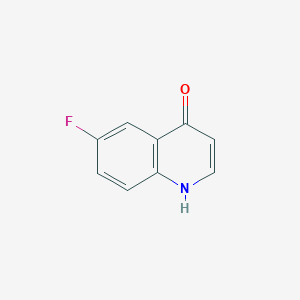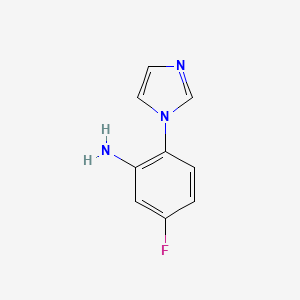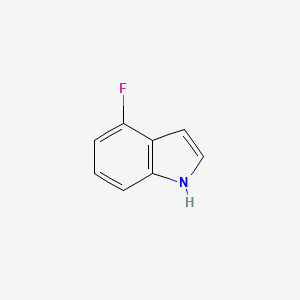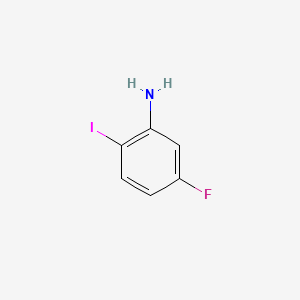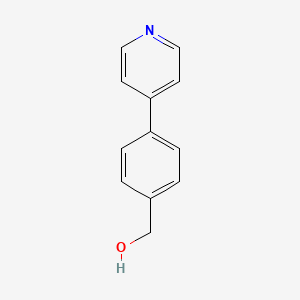
(4-(吡啶-4-基)苯基)甲醇
描述
(4-(Pyridin-4-yl)phenyl)methanol is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(Pyridin-4-yl)phenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Pyridin-4-yl)phenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成中吡啶衍生物的前体
(4-(吡啶-4-基)苯基)甲醇作为合成吡啶衍生物的前体,吡啶衍生物是各种有机反应中重要的中间体。 例如,它已被用于制备4-吡啶甲醛 .
发光材料金属有机框架
该化合物已被用于构建发光金属有机框架 (MOF)。 这些 MOF 表现出强烈的蓝绿色发射,并在传感和检测技术中具有潜在的应用 .
药物研究抗增殖活性
在药物研究中,(4-(吡啶-4-基)苯基)甲醇的衍生物已显示出对某些癌细胞系的抗增殖活性,表明其在癌症治疗中的潜在用途 .
催化合成吡啶盐
该化合物参与了吡啶盐的合成,吡啶盐具有广泛的应用,包括作为离子液体、叶立德以及在抗菌、抗癌和抗疟疾治疗中 .
分析化学荧光检测
属性
IUPAC Name |
(4-pyridin-4-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-9-10-1-3-11(4-2-10)12-5-7-13-8-6-12/h1-8,14H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQRRRUVWBLIFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383776 | |
| Record name | [4-(Pyridin-4-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217192-22-8 | |
| Record name | [4-(Pyridin-4-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is (4-(pyridin-4-yl)phenyl)methanol involved in the study of molecular Borromean rings?
A: (4-(Pyridin-4-yl)phenyl)methanol acts as a reactant in an acyl transfer reaction catalyzed by unoccupied monomeric rectangles. These rectangles are formed when the synthesis of Cp*Rh-based molecular Borromean rings is hindered, for example by using wide metallaligands or pyridyl ligands []. Essentially, the unsuccessful formation of BRs, leading to these monomeric rectangles, provides a platform to investigate their catalytic properties using (4-(pyridin-4-yl)phenyl)methanol as a reagent.
Q2: What is the role of (4-(pyridin-4-yl)phenyl)methanol in the acyl transfer reaction catalyzed by the monomeric rectangles?
A: While the specific mechanism is not elaborated upon in the provided abstract, (4-(pyridin-4-yl)phenyl)methanol, along with N-acetylimidazole, serves as a reagent in the acyl transfer reaction. This suggests that the monomeric rectangles, formed due to the hindered BR synthesis, can act as catalysts for this specific type of reaction []. Further research would be needed to elucidate the detailed mechanism and the specific role of (4-(pyridin-4-yl)phenyl)methanol in this catalytic process.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1304736.png)
acetate](/img/structure/B1304737.png)
